molecular formula C14H14Cl2N2O2S B2365725 N,N'-bis(4-chlorobenzyl)sulfamide CAS No. 250165-78-7

N,N'-bis(4-chlorobenzyl)sulfamide

Cat. No. B2365725
M. Wt: 345.24
InChI Key: JOPQPFGZQOHNGH-UHFFFAOYSA-N
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Description

“N,N’-bis(4-chlorobenzyl)sulfamide” is a chemical compound with the molecular formula C14H14Cl2N2O2S . It is a type of sulfamide, a class of compounds that have been used in a range of applications from medicinal chemistry to anion-binding catalysis .


Synthesis Analysis

The synthesis of unsymmetrical sulfamides, including “N,N’-bis(4-chlorobenzyl)sulfamide”, has been achieved via Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry . This process has been applied to synthesize polysulfamides .


Molecular Structure Analysis

The molecular structure of “N,N’-bis(4-chlorobenzyl)sulfamide” consists of two 4-chlorobenzyl groups attached to a sulfamide (SO2NH2) group . The exact 3D structure would need to be determined through experimental methods such as X-ray crystallography or computational methods.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N’-bis(4-chlorobenzyl)sulfamide” include its molecular weight, which is 345.24 . Other properties such as melting point, boiling point, and density would need to be determined experimentally.

Scientific Research Applications

Enantiomeric Composition Analysis

N,N'-bis(4-chlorobenzyl)sulfamide has been utilized in studies related to the determination of enantiomeric composition of samples. Multivariate regression models using spectral data have been developed to predict the enantiomeric composition of N,N'-bis(4-chlorobenzyl)sulfamide and other compounds (Fakayode, Busch, & Busch, 2006).

Inhibition of Carbonic Anhydrase Isozymes

Research has demonstrated the potential of N,N'-bis(4-chlorobenzyl)sulfamide derivatives as inhibitors of carbonic anhydrase isozymes, which are enzymes involved in various physiological processes, including regulation of pH and ion transport (Winum et al., 2003). This property has implications in the design of novel antitumor therapies, particularly for hypoxic tumors (Winum, Vullo, Casini, Montero, Scozzafava, & Supuran, 2003).

Synthesis and Characterization of Novel Sulfamides

The synthesis of novel sulfamides from various amines, including N,N'-bis(4-chlorobenzyl)sulfamide derivatives, has been a subject of research. These sulfamides have been explored for their carbonic anhydrase inhibitory effects, presenting potential therapeutic applications (Akıncıoğlu, Akbaba, Göçer, Göksu, Gülçin, & Supuran, 2013).

Therapeutic Potential as Enzyme Inhibitors

Sulfamide-based inhibitors, including N,N'-bis(4-chlorobenzyl)sulfamide derivatives, have been designed for various enzymes like carbonic anhydrases and proteases. These compounds exhibit significant biological activities and therapeutic potential due to their ability to bind effectively to the active site of target enzymes (Winum, Scozzafava, Montero, & Supuran, 2006).

Application in Histamine Receptor Antagonism

N,N'-bis(4-chlorobenzyl)sulfamide derivatives have been synthesized and identified as potent and selective histamine H3 receptor antagonists. This finding is significant in the context of developing treatments for disorders associated with the histamine H3 receptor (Tozer et al., 1999).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[(4-chlorophenyl)methylsulfamoyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2S/c15-13-5-1-11(2-6-13)9-17-21(19,20)18-10-12-3-7-14(16)8-4-12/h1-8,17-18H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPQPFGZQOHNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)NCC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(4-chlorobenzyl)sulfamide

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